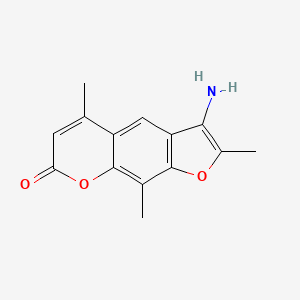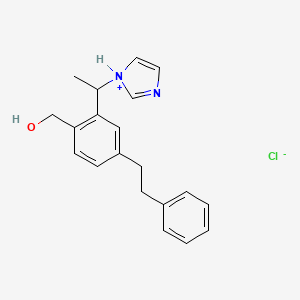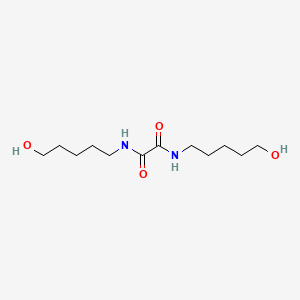
N~1~,N~2~-Bis(5-hydroxypentyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(5-hydroxypentyl)ethanediamide is a chemical compound characterized by the presence of two 5-hydroxypentyl groups attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(5-hydroxypentyl)ethanediamide typically involves the reaction of ethanediamide with 5-hydroxypentyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of ethanediamide attack the halide groups of the 5-hydroxypentyl halides, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N1,N~2~-Bis(5-hydroxypentyl)ethanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis(5-hydroxypentyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(5-hydroxypentyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis(5-hydroxypentyl)ethanediamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~2~-Bis(2-hydroxyphenyl)ethanediamide
- N~1~,N~2~-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide
- N,N′-Bis(2-phenylethyl)ethanediamide
Uniqueness
N~1~,N~2~-Bis(5-hydroxypentyl)ethanediamide is unique due to the presence of the 5-hydroxypentyl groups, which confer specific chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
| 75396-54-2 | |
Fórmula molecular |
C12H24N2O4 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N,N'-bis(5-hydroxypentyl)oxamide |
InChI |
InChI=1S/C12H24N2O4/c15-9-5-1-3-7-13-11(17)12(18)14-8-4-2-6-10-16/h15-16H,1-10H2,(H,13,17)(H,14,18) |
Clave InChI |
GVJGLKAORPFTQA-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)C(=O)NCCCCCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




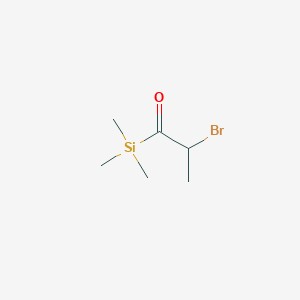
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
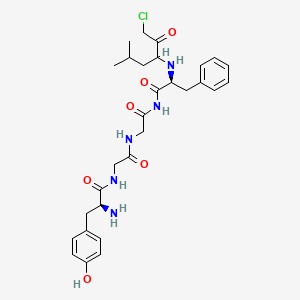

![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
